molecular formula C13H19FN2 B2867748 [4-Fluoro-2-(piperidin-1-ylmethyl)phenyl]methanamine CAS No. 1484745-51-8

[4-Fluoro-2-(piperidin-1-ylmethyl)phenyl]methanamine

Cat. No.: B2867748
CAS No.: 1484745-51-8
M. Wt: 222.307
InChI Key: HWKATATZWFSVRQ-UHFFFAOYSA-N
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Description

[4-Fluoro-2-(piperidin-1-ylmethyl)phenyl]methanamine (CAS 1484745-51-8) is a chemical compound with the molecular formula C13H19FN2 and a molecular weight of 222.30 g/mol. This benzylamine derivative features a fluorinated aromatic ring and a piperidine moiety, a structural motif frequently explored in medicinal chemistry for central nervous system (CNS) targeting. This compound is of significant interest in neuroscience and pharmacology research, particularly in the study of G-protein-coupled receptors (GPCRs). Its core structure is analogous to that of investigational compounds based on the 1-(1-benzoylpiperidin-4-yl)methanamine scaffold, which are being studied as highly selective and functionally biased agonists for the serotonin 5-HT1A receptor . Research into such biased agonists is a frontier in neuropharmacology, as they can preferentially activate specific intracellular signaling pathways (such as ERK1/2 phosphorylation or β-arrestin recruitment) over others. This signaling bias has the potential to translate into more precise physiological effects and improved therapeutic profiles for CNS disorders, potentially offering accentuated therapeutic activity with reduced side effects compared to conventional agonists . As such, this compound serves as a valuable chemical building block or intermediate for researchers developing novel neuropsychiatric therapeutics. It can be utilized in structure-activity relationship (SAR) studies, the design of functionally selective ligands, and the synthesis of more complex molecules aimed at treating conditions like depression, anxiety, and other disorders involving serotonergic system dysregulation. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

[4-fluoro-2-(piperidin-1-ylmethyl)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2/c14-13-5-4-11(9-15)12(8-13)10-16-6-2-1-3-7-16/h4-5,8H,1-3,6-7,9-10,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKATATZWFSVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(C=CC(=C2)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1484745-51-8
Record name 1-{4-fluoro-2-[(piperidin-1-yl)methyl]phenyl}methanamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Fluoro-2-(piperidin-1-ylmethyl)phenyl]methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and piperidine.

    Formation of Intermediate: The first step involves the reaction of 4-fluorobenzaldehyde with piperidine to form an intermediate compound, 4-fluoro-2-(piperidin-1-ylmethyl)benzaldehyde.

    Reduction: The intermediate is then subjected to reduction using a reducing agent such as sodium borohydride (NaBH4) to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

[4-Fluoro-2-(piperidin-1-ylmethyl)phenyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Further reduction can lead to the formation of more reduced derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

[4-Fluoro-2-(piperidin-1-ylmethyl)phenyl]methanamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including receptors and enzymes.

    Chemical Research: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-Fluoro-2-(piperidin-1-ylmethyl)phenyl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine moiety can enhance binding affinity and selectivity towards these targets, leading to various biological effects. The fluorine atom may also play a role in modulating the compound’s physicochemical properties and biological activity.

Comparison with Similar Compounds

[4-Fluoro-2-(trifluoromethyl)phenyl]methanamine

  • Structure : Replaces the piperidinylmethyl group with a trifluoromethyl (-CF₃) substituent.
  • Molecular Weight : 193.15 g/mol (C₈H₇F₄N) .
  • Applications : Trifluoromethyl groups are prevalent in agrochemicals and CNS drugs due to their electron-withdrawing effects .

[4-Fluoro-2-(propoxymethyl)phenyl]methanamine

  • Structure : Features a propoxymethyl (-CH₂-O-CH₂CH₂CH₃) group instead of piperidinylmethyl.
  • Molecular Weight: 197.25 g/mol (C₁₁H₁₆FNO) .
  • Propoxy groups may enhance metabolic susceptibility via oxidative pathways compared to the stable piperidine ring.

[3-(Piperidin-1-ylmethyl)phenyl]methanamine

  • Structure : Piperidinylmethyl group at the meta position instead of ortho.
  • Molecular Weight : ~220 g/mol (C₁₃H₁₉N₂) .
  • Similar lipophilicity but distinct spatial orientation compared to the target compound.

{1-[(2-Bromo-4-fluorophenyl)methyl]piperidin-4-yl}methanamine

  • Structure : Bromine substituent at the ortho position and a piperidine ring linked via a methylene group.
  • Molecular Weight : 301.20 g/mol (C₁₃H₁₈BrFN₂) .
  • Dual basic centers (piperidine and primary amine) may alter pharmacokinetics.

1-[4-(4-Phenylpiperazin-1-yl)phenyl]methanamine

  • Structure : Incorporates a phenylpiperazine moiety.
  • Molecular Weight : 267.37 g/mol (C₁₇H₂₁N₃) .
  • Higher molecular weight may reduce blood-brain barrier permeability compared to the target compound.

Comparative Analysis Table

Compound Name Substituent Molecular Weight (g/mol) Key Features References
Target Compound Piperidinylmethyl (ortho) 222.31 Balanced lipophilicity; flexible piperidine for target interactions.
[4-Fluoro-2-(trifluoromethyl)phenyl]methanamine -CF₃ (ortho) 193.15 High electronegativity; enhanced metabolic stability.
[4-Fluoro-2-(propoxymethyl)phenyl]methanamine Propoxymethyl (ortho) 197.25 Ether linkage improves solubility but reduces rigidity.
[3-(Piperidin-1-ylmethyl)phenyl]methanamine Piperidinylmethyl (meta) ~220 Altered steric effects; meta substitution impacts target binding.
{1-[(2-Bromo-4-fluorophenyl)methyl]piperidin-4-yl}methanamine -Br (ortho) 301.20 Halogen bonding potential; higher molecular weight.
1-[4-(4-Phenylpiperazin-1-yl)phenyl]methanamine Phenylpiperazine (para) 267.37 Aromatic bulk; dual amine centers for receptor interactions.

Biological Activity

[4-Fluoro-2-(piperidin-1-ylmethyl)phenyl]methanamine, a compound with the molecular formula C13H19FN2, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including interactions with various biological targets, synthesis methods, and relevant case studies.

The compound is synthesized through a multi-step process involving 4-fluorobenzaldehyde and piperidine. The synthesis includes the formation of an intermediate followed by reduction using sodium borohydride. This synthetic route is scalable for industrial applications, ensuring high purity and yield.

Synthetic Route Overview

  • Starting Materials : 4-fluorobenzaldehyde and piperidine.
  • Intermediate Formation : Reaction of 4-fluorobenzaldehyde with piperidine to produce 4-fluoro-2-(piperidin-1-ylmethyl)benzaldehyde.
  • Reduction : Use of sodium borohydride to yield the final product.

The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes. Its structural features allow it to bind selectively to specific biological targets, influencing several physiological processes.

Pharmacological Studies

Recent studies have indicated that this compound exhibits significant activity against various pathogens, including bacteria and fungi. The following table summarizes its antibacterial and antifungal properties:

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusActive0.0039 - 0.025 mg/mL
Escherichia coliActive0.0039 - 0.025 mg/mL
Candida albicansModerateNot specified
Mycobacterium tuberculosisModest activity21 µM

These findings suggest that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria like Staphylococcus aureus.

Case Studies

  • Antimicrobial Activity : A study evaluated the compound's efficacy against a range of bacterial strains, demonstrating complete bacterial death within a specified time frame for both S. aureus and E. coli .
  • Cytotoxicity Testing : In vitro tests showed that derivatives of this compound could induce apoptosis in cancer cell lines, indicating potential applications in cancer therapy .

Structure-Activity Relationship (SAR)

The presence of the piperidin-1-ylmethyl group significantly influences the compound's binding affinity and selectivity compared to similar compounds lacking this moiety. For example, derivatives with alternative amine groups showed reduced activity, highlighting the importance of structural components in determining biological efficacy.

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